molecular formula C19H23NO5S B8117975 KF 38789

KF 38789

Cat. No.: B8117975
M. Wt: 377.5 g/mol
InChI Key: AXHSBBOPXTTZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KF 38789 is a complex organic compound with a unique structure that combines elements of thiazepine and pyranone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KF 38789 typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

KF 38789 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

KF 38789 has several applications in scientific research:

Mechanism of Action

The mechanism by which KF 38789 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KF 38789 is unique due to its combination of thiazepine and pyranone rings, which confer distinct chemical and biological properties.

Biological Activity

KF 38789 is a low molecular weight compound recognized primarily for its role as a selective inhibitor of P-selectin-mediated cell adhesion. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Name : 3-[7-(2,4-Dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one
  • Molecular Formula : C₁₉H₂₁NO₅S
  • Purity : ≥97%

This compound specifically inhibits P-selectin-mediated cell adhesion with an IC50 value of 1.97 μM . It does not affect L-selectin or E-selectin-mediated adhesion, making it a targeted therapeutic option for conditions where P-selectin plays a critical role in leukocyte recruitment and inflammation .

In Vitro Studies

  • Cell Adhesion Assays :
    • This compound significantly inhibited the binding of U937 cells to immobilized P-selectin chimeric proteins.
    • No inhibition was observed on cell adhesion to E-selectin or L-selectin even at concentrations up to 100 μM .
  • Superoxide Production :
    • The compound also inhibited P-selectin-induced superoxide production from human polymorphonuclear cells, indicating a potential anti-inflammatory effect .

In Vivo Studies

  • Mouse Peritonitis Model :
    • In a murine model of peritonitis induced by thioglycollate, intravenous administration of this compound significantly reduced leukocyte accumulation in the peritoneal cavity (p < 0.01) .
    • This suggests that this compound can effectively modulate inflammatory responses in vivo.

Table 1: Summary of Research Studies Involving this compound

Study ReferenceStudy DesignKey Findings
Neufeld et al. (2021) Microengineered glioblastoma modelDemonstrated the role of cell adhesion in tumor microenvironment; this compound's inhibition of P-selectin was crucial for reducing tumor cell dissemination.
Li et al. (2019) Tumor-mesothelial adhesion studyHighlighted the significance of P-selectin in ascitic fluid shear flow; this compound's inhibition reduced adhesion rates significantly.
Zhao et al. (2017) Neointima formation studyShowed that deletion of junctional adhesion molecule A increased neointima formation; this compound's role as a P-selectin antagonist was discussed in the context of vascular injury.

Implications for Therapeutic Use

The selective inhibition of P-selectin by this compound presents potential therapeutic applications in various inflammatory diseases and conditions characterized by excessive leukocyte recruitment, such as:

  • Cardiovascular Diseases : By reducing leukocyte accumulation in vascular inflammation.
  • Cancer Therapy : Targeting tumor-mesothelial interactions to prevent metastasis.
  • Autoimmune Disorders : Modulating immune responses through inhibition of specific cell adhesion pathways.

Properties

IUPAC Name

3-[7-(2,4-dimethoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-2-hydroxy-6-methyl-2,3-dihydropyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-11-8-15(21)18(19(22)25-11)14-10-17(26-7-6-20-14)13-5-4-12(23-2)9-16(13)24-3/h4-5,8-9,17-19,22H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHSBBOPXTTZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(C(O1)O)C2=NCCSC(C2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.